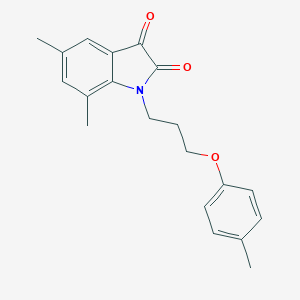
5,7-Dimethyl-1-(3-(p-tolyloxy)propyl)indoline-2,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,7-Dimethyl-1-(3-(p-tolyloxy)propyl)indoline-2,3-dione, also known as DPI, is a chemical compound that has been widely used in scientific research. This compound is a potent inhibitor of NADPH oxidase, an enzyme complex that plays a critical role in the production of reactive oxygen species (ROS). DPI has been studied extensively for its potential applications in various fields, including cancer research, neurobiology, and immunology.
Mecanismo De Acción
5,7-Dimethyl-1-(3-(p-tolyloxy)propyl)indoline-2,3-dione works by inhibiting the activity of NADPH oxidase, an enzyme complex that plays a critical role in the production of ROS. NADPH oxidase is responsible for generating ROS in various cell types, including immune cells, endothelial cells, and smooth muscle cells. By inhibiting the activity of NADPH oxidase, this compound can reduce the production of ROS and prevent oxidative damage to cells.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. In cancer research, this compound has been shown to inhibit tumor growth and metastasis by reducing the production of ROS. In neurobiology, this compound has been shown to protect against oxidative stress-induced cell death and improve cognitive function in animal models of Alzheimer's and Parkinson's. Additionally, this compound has been shown to have anti-inflammatory effects in various disease models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 5,7-Dimethyl-1-(3-(p-tolyloxy)propyl)indoline-2,3-dione in scientific research is its potent inhibitory effect on NADPH oxidase. This makes it a valuable tool for studying the role of ROS in various biological processes. Additionally, this compound is relatively easy to synthesize and has a high purity, making it a reliable reagent for experiments. However, one limitation of using this compound is its potential toxicity at high concentrations. Careful dosing and monitoring are required to ensure the safety of experimental subjects.
Direcciones Futuras
There are many potential future directions for research involving 5,7-Dimethyl-1-(3-(p-tolyloxy)propyl)indoline-2,3-dione. One area of interest is the role of NADPH oxidase in immune function and inflammation. This compound has been shown to have anti-inflammatory effects in various disease models, and further research could lead to the development of new therapies for inflammatory diseases. Additionally, this compound could be used in combination with other drugs to improve their efficacy in cancer treatment. Finally, further research is needed to fully understand the potential side effects and toxicity of this compound, particularly in long-term studies.
Métodos De Síntesis
The synthesis of 5,7-Dimethyl-1-(3-(p-tolyloxy)propyl)indoline-2,3-dione involves several steps, starting with the reaction of 2,3-dimethylindole with ethyl acetoacetate in the presence of a base catalyst. The resulting product is then reacted with p-tolyl magnesium bromide, followed by the addition of benzyl bromide to form the final compound, this compound. The purity of the compound can be further improved through recrystallization and chromatography techniques.
Aplicaciones Científicas De Investigación
5,7-Dimethyl-1-(3-(p-tolyloxy)propyl)indoline-2,3-dione has been widely used in scientific research as a tool to study the role of NADPH oxidase in various biological processes. This compound has been shown to inhibit the production of ROS, which can have a significant impact on cellular signaling pathways and oxidative stress. This compound has been used in cancer research to study the role of NADPH oxidase in tumor growth and metastasis. Additionally, this compound has been used in neurobiology to study the role of oxidative stress in neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
5,7-dimethyl-1-[3-(4-methylphenoxy)propyl]indole-2,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO3/c1-13-5-7-16(8-6-13)24-10-4-9-21-18-15(3)11-14(2)12-17(18)19(22)20(21)23/h5-8,11-12H,4,9-10H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJLGLNATRXZCAN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCCN2C3=C(C=C(C=C3C(=O)C2=O)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

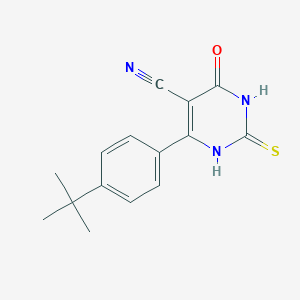
![5-(1,1-dioxido-1,2-thiazinan-2-yl)-2-methoxy-N-[4-(4-methyl-1-piperidinyl)phenyl]benzenesulfonamide](/img/structure/B363805.png)
![4-(1,1-Dioxido-1,2-thiazinan-2-yl)-2-[(4-phenyl-1-piperazinyl)sulfonyl]phenyl methyl ether](/img/structure/B363806.png)
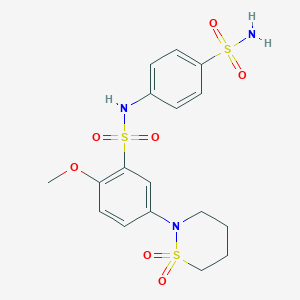
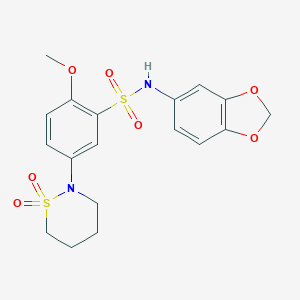
![N,N-diethyl-2-{[5-(2-hydroxyethyl)-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl]sulfanyl}acetamide](/img/structure/B363824.png)
![N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-(prop-2-en-1-yloxy)benzamide](/img/structure/B363837.png)
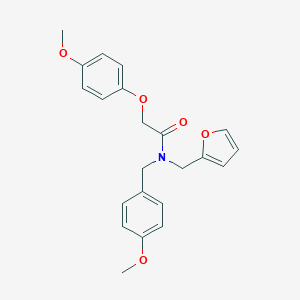
![3-(2-Hydroxy-3,5-dimethylphenyl)-N-[3-(2-methoxyethylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1H-pyrazole-5-carboxamide](/img/structure/B363843.png)
![ethyl 4-[(6-methyl-5-oxo-2H-1,2,4-triazin-3-yl)amino]benzoate](/img/structure/B363848.png)
![N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B363850.png)
![2-(2-methoxyphenoxy)-N-[4-(2-thienyl)-1,2,5-oxadiazol-3-yl]acetamide](/img/structure/B363855.png)
![N-[5-(benzylsulfonyl)-1,3,4-thiadiazol-2-yl]-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B363858.png)
![3,6-dimethyl-N-[4-(2-thienyl)-1,2,5-oxadiazol-3-yl]-1-benzofuran-2-carboxamide](/img/structure/B363863.png)